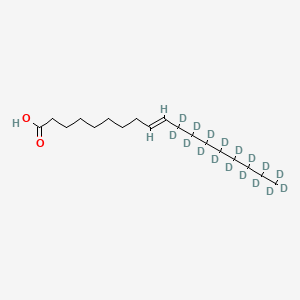![molecular formula C22H17FN4O3S B10820419 4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid CAS No. 1357245-09-0](/img/structure/B10820419.png)
4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Es ist ein ATPase-Inhibitor des Valosin-enthaltenden Proteins, der eine entscheidende Rolle bei der Aufrechterhaltung der zellulären ATP-Spiegel und der Minderung von endoplasmatischem Retikulumstress spielt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von KUS-121 freier Säure beinhaltet die Diazotierung von 4-Amino-3-[2-[6-(4-Fluor-2-methylphenyl)-3-pyridinyl]diazenyl]naphthalin-1-sulfonsäure. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Natriumnitrit und Salzsäure bei niedrigen Temperaturen, um das Diazoniumsalz zu bilden, das dann mit der entsprechenden aromatischen Verbindung gekoppelt wird, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für KUS-121 freie Säure sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung des oben genannten Synthesewegs beinhalten, wobei sichergestellt wird, dass die Reaktionsbedingungen für die großtechnische Produktion optimiert sind. Dies würde eine präzise Kontrolle von Temperatur, pH-Wert und Reagenzkonzentrationen beinhalten, um den Ertrag und die Reinheit zu maximieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KUS-121 free acid involves the diazotization of 4-amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]naphthalene-1-sulfonic acid. The reaction conditions typically include the use of sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt, which is then coupled with the appropriate aromatic compound to yield the final product .
Industrial Production Methods
Industrial production methods for KUS-121 free acid are not well-documented in the literature. the general approach would involve scaling up the synthetic route mentioned above, ensuring the reaction conditions are optimized for large-scale production. This would include precise control of temperature, pH, and reagent concentrations to maximize yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
KUS-121 freie Säure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die Azogruppe in eine Aminogruppe umwandeln, wodurch sich die Eigenschaften der Verbindung ändern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen eingesetzt, um Substitutionsreaktionen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfonsäurederivaten führen, während die Reduktion Aminderivate erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer breiten Palette von Derivaten mit unterschiedlichen Eigenschaften führt .
Wissenschaftliche Forschungsanwendungen
KUS-121 freie Säure hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Neuroprotektion: Es wurde für sein Potenzial untersucht, Neuronen vor Schäden bei Erkrankungen wie Verschluss der Arteria centralis retinae zu schützen.
Herz-Kreislauf-Forschung: Die Verbindung hat sich als vielversprechend erwiesen, um das Fortschreiten der Atherosklerose zu reduzieren, indem die intrazellulären ATP-Spiegel aufrechterhalten und der endoplasmatische Retikulumstress in Endothelzellen gemildert werden.
Wirkmechanismus
KUS-121 freie Säure übt seine Wirkung aus, indem es selektiv die ATPase-Aktivität des Valosin-enthaltenden Proteins hemmt. Diese Hemmung trägt dazu bei, die zellulären ATP-Spiegel aufrechtzuerhalten und den endoplasmatischen Retikulumstress zu reduzieren, der an verschiedenen pathologischen Zuständen beteiligt ist. Zu den molekularen Zielstrukturen der Verbindung gehören das Valosin-enthaltenden Protein und die damit verbundenen Pfade, die am Proteinabbau und an Stressantworten beteiligt sind .
Wissenschaftliche Forschungsanwendungen
KUS-121 free acid has several scientific research applications, including:
Neuroprotection: It has been studied for its potential to protect neurons from damage in conditions such as central retinal artery occlusion.
Cardiovascular Research: The compound has shown promise in reducing atherosclerosis progression by maintaining intracellular ATP levels and mitigating endoplasmic reticulum stress in endothelial cells.
Cellular Biology: KUS-121 free acid is used to study the role of valosin-containing protein in cellular processes, including protein degradation and stress responses.
Wirkmechanismus
KUS-121 free acid exerts its effects by selectively inhibiting the ATPase activity of valosin-containing protein. This inhibition helps maintain cellular ATP levels and reduces endoplasmic reticulum stress, which is implicated in various pathological conditions. The compound’s molecular targets include valosin-containing protein and associated pathways involved in protein degradation and stress responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
KUS-121 Dihydrat: Diese Verbindung ist eine hydratisierte Form von KUS-121 freier Säure und weist ähnliche Eigenschaften und Anwendungen auf.
Andere ATPase-Inhibitoren: Verbindungen wie Bortezomib und Carfilzomib hemmen ebenfalls die ATPase-Aktivität, zielen jedoch auf verschiedene Proteine ab und haben unterschiedliche Anwendungen.
Einzigartigkeit
KUS-121 freie Säure ist einzigartig aufgrund seiner selektiven Hemmung der ATPase-Aktivität des Valosin-enthaltenden Proteins, was sie von anderen ATPase-Inhibitoren unterscheidet. Diese Selektivität ermöglicht es ihr, gezielt Pfade anzugreifen, die an der Aufrechterhaltung der zellulären ATP-Spiegel und der Minderung des endoplasmatischen Retikulumstresses beteiligt sind, was sie zu einem wertvollen Werkzeug in der Neuroprotektion und Herz-Kreislauf-Forschung macht .
Eigenschaften
CAS-Nummer |
1357245-09-0 |
|---|---|
Molekularformel |
C22H17FN4O3S |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C22H17FN4O3S/c1-13-10-14(23)6-8-16(13)19-9-7-15(12-25-19)26-27-20-11-21(31(28,29)30)17-4-2-3-5-18(17)22(20)24/h2-12H,24H2,1H3,(H,28,29,30) |
InChI-Schlüssel |
QOLHSSNEBRFIEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C2=NC=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



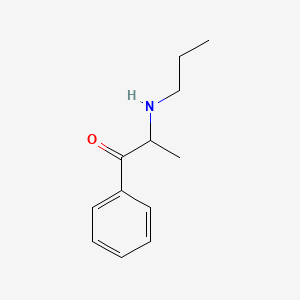
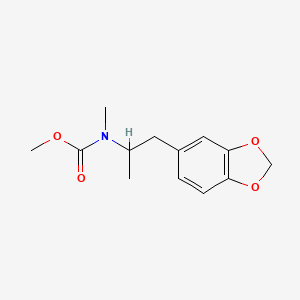
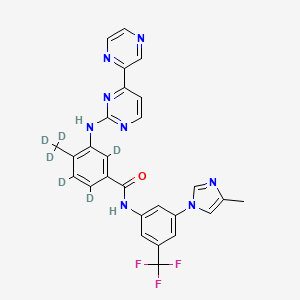
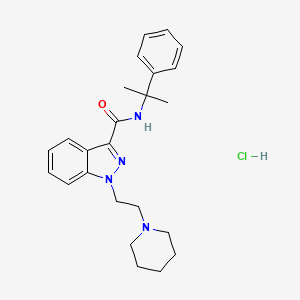
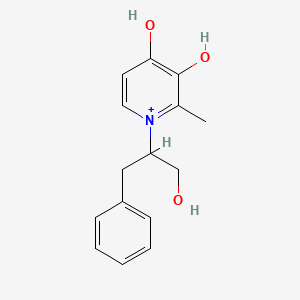
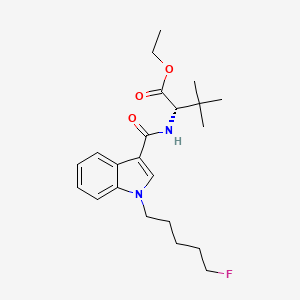
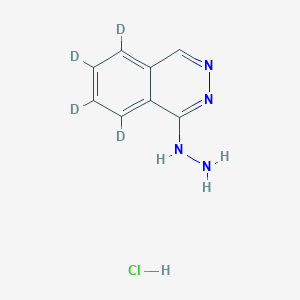

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10820406.png)
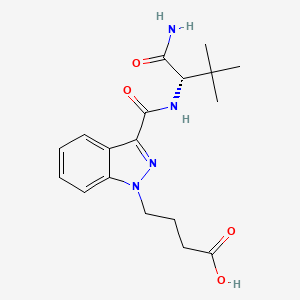
![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B10820414.png)
![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B10820418.png)
